molecular formula C25H21N5O2 B11203359 N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11203359
M. Wt: 423.5 g/mol
InChI Key: CUQCEKBRRHUNPV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidobenzimidazole core, a pyridine ring, and a dimethylphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the pyridine ring and the dimethylphenyl group. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-throughput screening methods can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties can be explored for developing new therapeutic agents, particularly in areas such as cancer research or antimicrobial therapy.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its reactivity and potential for diverse applications, distinguishing it from simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c1-16-10-11-18(13-17(16)2)27-23(31)15-29-21-8-3-4-9-22(21)30-24(32)14-20(28-25(29)30)19-7-5-6-12-26-19/h3-14H,15H2,1-2H3,(H,27,31)

InChI Key

CUQCEKBRRHUNPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5)C

Origin of Product

United States

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